

Environmental fate and degradation of dibenzyl sulfide

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An In-depth Technical Guide on the Environmental Fate and Degradation of Dibenzyl Sulfide

Introduction

Dibenzyl sulfide (DBS), a symmetrical thioether with the chemical formula (C₆H₅CH₂)₂S, is primarily utilized in organic synthesis.[1] Its release into the environment, potentially through various waste streams, necessitates a thorough understanding of its environmental fate, persistence, and degradation pathways.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the physicochemical properties, environmental distribution, and transformation processes of **dibenzyl sulfide**. The information is intended for researchers, environmental scientists, and drug development professionals to aid in environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. Key properties for **dibenzyl sulfide** are summarized in Table 1. The compound is characterized by its low water solubility and a high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[1][2]

Table 1: Physicochemical Properties of **Dibenzyl Sulfide**



Property	Value	Reference(s)	
Chemical Formula	C14H14S	[1][3]	
Molecular Weight	214.33 g/mol	[1][4]	
Appearance	Colorless plates or pale beige crystalline solid	[1]	
Melting Point	44-47 °C	[3][5]	
Boiling Point	Decomposes	[1][4]	
Water Solubility	< 1 mg/mL at 21°C (Insoluble)	[1][2][4]	
Vapor Pressure	0.000289 mmHg at 25°C	[1][3]	
Density	1.0712 g/cm³ at 50°C	[1][4]	

Environmental Fate and Transport

Based on its physicochemical properties, the distribution and persistence of **dibenzyl sulfide** in the environment can be predicted.

Partitioning and Transport

- Atmosphere: With an estimated vapor pressure of 2.9 x 10⁻⁴ mm Hg at 25°C, **dibenzyl sulfide** is expected to exist in both the vapor and particulate phases in the atmosphere.[1]
- Soil: **Dibenzyl sulfide** is expected to be immobile in soil.[1] This is based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 5400, which indicates strong adsorption to soil organic matter.[1] Volatilization from moist or dry soil surfaces is not considered a significant fate process.[1]
- Water: If released into water, dibenzyl sulfide is expected to adsorb to suspended solids
 and sediment.[1] Volatilization from water surfaces may occur, with estimated half-lives of 11
 days for a model river and 82 days for a model lake; however, this process is likely
 attenuated by its strong adsorption to particulate matter.[1]

Bioaccumulation



There is a very high potential for **dibenzyl sulfide** to bioconcentrate in aquatic organisms.[1] An estimated Bioconcentration Factor (BCF) of 1200, derived from an estimated log Kow of 4.33, supports this conclusion.[1] Its low water solubility and high lipophilicity drive its partitioning into the fatty tissues of organisms.[2][6]

Table 2: Environmental Partitioning and Bioaccumulation Potential

Parameter	Estimated Value	Interpretation	Reference(s)
Log Kow	4.33	High potential to partition into organic phases	[1]
Koc	5400	Immobile in soil	[1]
Henry's Law Constant	5.1 x 10 ⁻⁶ atm-m³/mol	Volatilization from water is possible but attenuated by adsorption	[1]
BCF	1200	Very high potential for bioconcentration in aquatic organisms	[1]

Degradation Pathways

Dibenzyl sulfide is subject to transformation in the environment through both abiotic and biotic processes. Biodegradation appears to be the most significant degradation route.

Abiotic Degradation

- Hydrolysis: Due to the stability of its carbon-sulfur bonds, dibenzyl sulfide is not expected to undergo significant hydrolysis under typical environmental pH conditions.[6]
- Photodegradation: While direct data for dibenzyl sulfide is limited, similar compounds like
 diphenyl sulfide undergo indirect photolysis in sunlit surface waters.[6] This process involves
 reactions with photochemically generated hydroxyl radicals (•OH), leading to oxidation
 products.



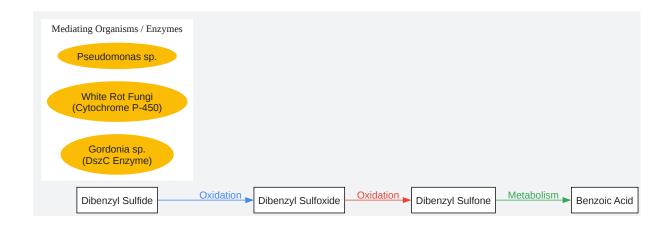
Biotic Degradation

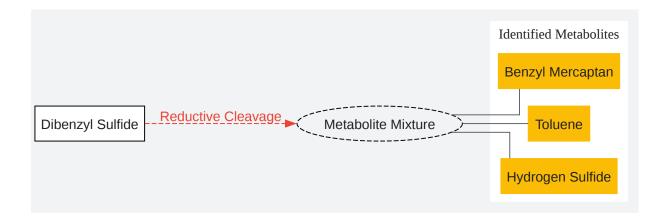
Microbial transformation is a key process in the environmental degradation of **dibenzyl sulfide**, with distinct pathways observed under aerobic and anaerobic conditions.

Under aerobic conditions, the primary degradation mechanism is the sequential oxidation of the sulfur atom. Several microorganisms have been shown to metabolize **dibenzyl sulfide**.

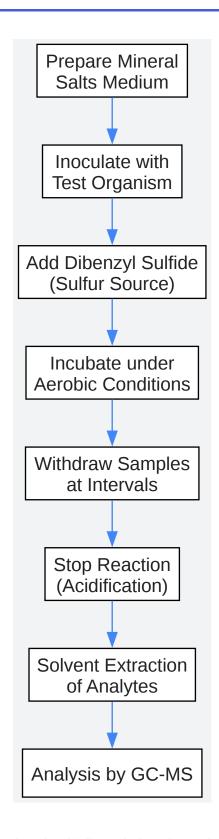
- Bacterial Degradation: A mixed culture containing Pseudomonas aeruginosa was found to convert dibenzyl sulfide into several water-soluble organic substances, with benzylmercaptoacetic acid identified as a key product.[7] The bacterium Gordonia sp.
 IITR100 degrades dibenzyl sulfide via the formation of dibenzyl sulfoxide and dibenzyl sulfone, ultimately leading to benzoic acid.[8] This transformation is mediated by the DszC enzyme, which is also involved in the desulfurization of dibenzothiophene (DBT).[8]
- Fungal Degradation: Several species of white rot fungi, including Trametes trogii, Trametes versicolor, and Phanerochaete chrysosporium, can oxidize **dibenzyl sulfide** to dibenzyl sulfoxide and subsequently to dibenzyl sulfone.[9][10] The oxidation of the sulfoxide to the sulfone appears to be mediated by a cytochrome P-450 enzyme system.[9]











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